2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine
Description
(2S)-1-Methoxypropan-2-amine (CAS: 99636-32-5), also known as (S)-MOIPA, is a short-chain chiral amine with significant industrial relevance. It is a key intermediate in the synthesis of Outlook® (BASF), a chloroacetamide herbicide, and is produced commercially via biocatalytic processes at scale (5,000 tons/year via the ChiPros™ platform) . Its molecular structure (C₄H₁₁NO, MW: 89.14 g/mol) features a methoxy group and a primary amine on adjacent carbons, conferring high enantioselectivity in agrochemical applications .
Properties
IUPAC Name |
2,4-dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPZTLCAYIQIAS-VWMHFEHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1O)C.CC(COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1O)C.C[C@@H](COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthiophen-3-ol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
For (2S)-1-methoxypropan-2-amine, the synthesis can be achieved through the reductive amination of 1-methoxypropan-2-one with an appropriate amine source. This reaction often employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 2,4-Dimethylthiophen-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production . Similarly, the industrial synthesis of (2S)-1-methoxypropan-2-amine may utilize batch or continuous flow reactors with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Substitution Reactions
The compound readily undergoes nucleophilic substitution at the pyrimidine ring due to electron-deficient positions. Key reactions include:
Table 1: Substitution Reactions
Mechanistic studies reveal that the pyrimidine ring’s C4 carbonyl activates adjacent positions for nucleophilic attack, while steric effects from the methyl group direct substitution to less hindered sites .
Oxidation and Reduction
The acetic acid side chain and pyrimidine ring undergo redox transformations:
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | β-Keto acid derivative | Precursor for decarboxylative coupling |
| Reduction | NaBH₄/MeOH | Alcohol analog (C=O → CH₂OH) | Bioactivity modulation |
The C4 ketone is selectively reduced to a secondary alcohol without affecting the pyrazole ring, as confirmed by ¹³C-NMR .
Cyclization and Ring Expansion
The compound participates in intramolecular cyclization to form fused heterocycles:
Key Examples:
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With phenyl acetic acid : Forms pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine under solvent-free fusion (93% yield) .
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With 2,4-dichlorobenzaldehyde/malononitrile : Generates Michael adducts that cyclize into pyrazolo-pyrimidines with extended π-systems .
Mechanistic Pathway:
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Nucleophilic attack at the pyrimidine C7 position.
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Intramolecular cyclization via elimination.
Nucleophilic Addition at the Acetic Acid Moiety
The carboxylic acid group enables:
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Esterification : Ethyl ester formation with SOCl₂/EtOH (quantitative).
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Amide coupling : Reacts with benzohydrazide to form bioactive hydrazides (82% yield) .
Table 3: Side-Chain Modifications
| Reaction | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Esterification | SOCl₂/EtOH | Ethyl ester | Enhanced membrane permeability |
| Hydrazide formation | Benzohydrazide | Hydrazide analog | Anticancer activity |
Case Study: Unexpected Cyclization with Phenyl Isocyanate
Reaction with phenyl isocyanate in pyridine unexpectedly yields pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine (11 ) instead of the anticipated urea derivative. DFT calculations suggest this occurs via a six-membered transition state involving:
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Isocyanate attack at the pyrimidine N1.
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Rearrangement eliminating CO₂.
Stability Under Synthetic Conditions
Critical stability data:
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pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10).
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Thermal Stability : Stable ≤ 150°C; decomposes exothermically above 200°C (DSC data) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing kinase inhibitors and
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its thiophene ring structure is known to enhance biological activity, making it a candidate for developing new drugs targeting various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiophene derivatives and their evaluation as potential anti-inflammatory agents. The presence of the dimethyl group on the thiophene ring was found to significantly enhance the compound's efficacy against inflammatory markers in vitro .
Agrochemical Use
The compound has shown promise as a fungicide and pesticide. Its structural properties allow it to interact effectively with biological systems, potentially disrupting fungal cell functions.
Case Study : Research conducted by Sandoz Ltd. detailed the use of similar thiophene derivatives as fungicides against Venturia inaequalis, a common apple scab pathogen. The study demonstrated that modifications in the thiophene structure can lead to increased fungicidal activity .
Material Science
Due to its unique chemical properties, 2,4-Dimethylthiophen-3-ol; (2S)-1-methoxypropan-2-amine is also being investigated for applications in material science, particularly in the development of new polymers and coatings.
Research Findings : Investigations into the incorporation of thiophene compounds into polymer matrices have shown that they can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action for 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine depends on their specific applications:
2,4-Dimethylthiophen-3-ol: As a thiophene derivative, it may interact with biological targets through its aromatic ring, potentially disrupting microbial cell membranes.
(2S)-1-methoxypropan-2-amine: As an amine, it may act as a nucleophile in various biochemical reactions, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Key Properties:
- Optical Rotation : +11.5° (neat)
- Synthesis : Achieved via amine dehydrogenases (AmDHs) like MsmeAmDH, yielding up to 98.1% enantiomeric excess (ee) and 88.3% analytical yield at semi-preparative scale (150 mM substrate) .
- Applications : Herbicide synthesis (e.g., metolachlor, dimethenamid) and toll-like receptor 4 agonist research .
Comparison with Structurally Similar Compounds
Short-Chain Alkyl Amines
Key Findings :
- (2S)-1-Methoxypropan-2-amine outperforms non-functionalized analogs (e.g., butan-2-amine) in enantioselectivity due to methoxy group stabilization in AmDH active sites .
- Hydroxylated analogs like (S)-3-aminobutan-1-ol (99.5% ee) show higher ee but lower substrate tolerance (10 mM vs. 150 mM for (S)-MOIPA) .
Amino Alcohols and Functionalized Amines
Key Insights :
- Methoxy substitution in (S)-MOIPA enhances thermodynamic stability compared to hydroxylated analogs, enabling higher substrate loading (150 mM vs. 10 mM for hydroxy derivatives) .
- Transaminase-based synthesis of (S)-MOIPA achieves similar ee (96%+) but requires engineered isopropylamine donors, complicating process economics .
Biocatalytic Advantages of (2S)-1-Methoxypropan-2-amine
Enzyme Compatibility
Industrial Scalability
Biological Activity
This article provides a comprehensive overview of the biological activity associated with the compounds 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine . These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals.
| Property | 2,4-Dimethylthiophen-3-ol | (2S)-1-Methoxypropan-2-amine |
|---|---|---|
| Molecular Formula | C₆H₈OS | C₄H₉NO |
| Molecular Weight | 128.19 g/mol | 89.12 g/mol |
| Density | 1.166 g/cm³ | Not available |
| Boiling Point | 197.1 °C | Not available |
| Flash Point | 73 °C | Not available |
1. Antimicrobial Properties
Research has indicated that 2,4-Dimethylthiophen-3-ol exhibits antimicrobial activity against various pathogens. Its thiophene structure is believed to play a crucial role in disrupting microbial cell membranes, thereby exhibiting bactericidal effects. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Pharmacological Potential
(2S)-1-Methoxypropan-2-amine has garnered attention for its potential as a drug intermediate. Its structure allows it to act as a nucleophile in biochemical reactions, which may facilitate interactions with enzymes or receptors involved in metabolic pathways. Preliminary studies suggest its involvement in neurotransmitter modulation, making it a candidate for further investigation in neuropharmacology .
2,4-Dimethylthiophen-3-ol
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with lipid membranes due to its hydrophobic thiophene ring. This interaction can lead to increased permeability of microbial cell membranes, ultimately resulting in cell lysis .
(2S)-1-Methoxypropan-2-amine
This compound may function by acting as a substrate or inhibitor for specific enzymes within metabolic pathways. Its amine group can participate in nucleophilic substitutions, which are crucial for various biochemical reactions .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of 2,4-Dimethylthiophen-3-ol was evaluated against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
A study investigating the neuropharmacological effects of (2S)-1-methoxypropan-2-amine revealed that it may enhance synaptic transmission in certain neuronal circuits. This was evidenced by increased neurotransmitter release in vitro when exposed to this compound .
Q & A
Q. What are effective synthetic routes for 2,4-Dimethylthiophen-3-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of thiophene derivatives often involves Friedel-Crafts alkylation or condensation reactions. For 2,4-Dimethylthiophen-3-ol, a plausible route could involve thiophene functionalization with methyl groups under acidic catalysis. Key considerations include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to drive electrophilic substitution .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate purity via HPLC (≥95%) and NMR (¹H/¹³C) .
Q. How can the stereochemical integrity of (2S)-1-methoxypropan-2-amine be confirmed during synthesis?
Methodological Answer: Chiral resolution techniques are critical:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with a racemic standard .
- Optical rotation : Measure specific rotation ([α]D) and cross-reference with literature values for (2S)-configured amines (e.g., +15° to +25° in methanol) .
- X-ray crystallography : For definitive confirmation, crystallize the amine as a salt (e.g., hydrochloride) and analyze the crystal structure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (2S)-1-methoxypropan-2-amine in nucleophilic reactions?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:
- Map electron density : Identify nucleophilic sites (e.g., amine lone pair) and predict regioselectivity.
- Transition state analysis : Simulate activation energies for SN2 vs. SN1 pathways. For methoxy-substituted amines, steric hindrance from the methoxy group may favor SN1 mechanisms .
- Solvent effects : Use implicit solvent models (e.g., PCM) to assess polarity’s impact on reaction kinetics .
Q. How to resolve contradictions in reported biological activities of thiophene derivatives like 2,4-Dimethylthiophen-3-ol?
Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Address them via:
- SAR studies : Systematically modify substituents (e.g., methyl groups, hydroxyl position) and test antimicrobial activity against E. coli and S. aureus. Compare with analogs like (R)-1-(4-Methoxyphenyl)propan-2-amine, which showed MIC values of 8–16 µg/mL .
- Assay standardization : Use CLSI guidelines for broth microdilution assays to ensure reproducibility.
- Metabolite profiling : LC-MS can identify degradation products that may alter activity .
Q. What safety protocols are recommended for handling these compounds based on structural analogs?
Methodological Answer: Refer to safety data from structurally similar compounds (e.g., methoxy-substituted amines and thiophenols):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
- Toxicity mitigation : For (2S)-1-methoxypropan-2-amine, monitor respiratory irritation (H335) and use carbon-filter respirators if airborne particles exceed 5 mg/m³ .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
